![molecular formula C24H32N6O9 B1406592 Suc-ala-ala-pro-ala-pna CAS No. 72682-69-0](/img/structure/B1406592.png)
Suc-ala-ala-pro-ala-pna
Overview
Description
Suc-ala-ala-pro-ala-pna is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase .
Synthesis Analysis
Suc-ala-ala-pro-ala-pna is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases . It inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites .Molecular Structure Analysis
The structural analysis of Suc-ala-ala-pro-ala-pna has revealed that it binds to the catalytic site of the enzyme .Physical And Chemical Properties Analysis
Suc-ala-ala-pro-ala-pna has a molecular weight of 548.55 . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Scientific Research Applications
Chymotrypsin Substrate
Suc-ala-ala-pro-ala-pna: is used as a specific and sensitive substrate for chymotrypsin, an enzyme that plays a role in protein digestion by breaking down proteins into smaller peptides .
Human Pancreatic Elastase Assay
This compound serves as a substrate for human pancreatic elastase, which is involved in the degradation of elastin, an important component of the extracellular matrix in tissues .
Cathepsin G and Chymase Hydrolysis
It is also hydrolyzed by cathepsin G and chymase, enzymes that are implicated in various physiological processes including inflammation and tissue remodeling .
Peptidyl Prolyl Isomerase Activity Assay
Suc-ala-ala-pro-ala-pna is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases). It has been used for an uncoupled protease-free assay of PPIase activity .
Neutrophil Elastase, Trypsin, and Chymotrypsin Protease Assay
The compound has been utilized as a substrate for neutrophil elastase, trypsin, and chymotrypsin in protease assays, aiding in the study of these enzymes’ activity and function .
Nattokinase Enzymatic Property Characterization
In biotechnology and bioengineering applications, it can be used as a substrate to release p-nitroaniline for characterizing the enzymatic properties of nattokinase .
Mechanism of Action
Target of Action
Suc-Ala-Ala-Pro-Ala-pNA is a peptide that primarily targets Prolyl Endopeptidase (PEP) . PEP is an enzyme that plays a crucial role in the metabolism of proline-containing peptides and is involved in the maturation and degradation of peptide hormones and neuropeptides.
Mode of Action
The compound acts as a substrate for PEP . It interacts with the active site of the enzyme, allowing the enzyme to bind and hydrolyze it. This interaction results in the release of p-nitroaniline , a yellow compound that can be quantified spectrophotometrically .
Biochemical Pathways
The primary biochemical pathway affected by Suc-Ala-Ala-Pro-Ala-pNA is the enzymatic activity of PEP. The hydrolysis of the compound by PEP leads to the release of p-nitroaniline , which can be used as a measure of PEP activity. This process plays a role in the metabolism of proline-containing peptides and the maturation and degradation of peptide hormones and neuropeptides.
Result of Action
The hydrolysis of Suc-Ala-Ala-Pro-Ala-pNA by PEP results in the release of p-nitroaniline . This release can be quantified spectrophotometrically, providing a measure of PEP activity. Therefore, the compound can be used to detect the activity and stability of PEP .
Action Environment
The action of Suc-Ala-Ala-Pro-Ala-pNA is influenced by environmental factors such as temperature and pH. For instance, the enzymatic activity of PEP, and thus the hydrolysis of the compound, can be measured at 30°C . Additionally, the compound’s solubility can be affected by the solvent used
Safety and Hazards
Future Directions
Suc-ala-ala-pro-ala-pna has been used as a substrate to determine chymotrypsin activity . It has also been used as a substrate for cathepsin G assay in bone marrow lysates, in proteolytic activity assay of serine protease subtilisin carlsberg (SC), and as a substrate for neutrophil elastase, trypsin, and chymotrypsin in protease assay . Future research may continue to use this substrate in similar assays or explore its potential in other applications.
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O9/c1-13(25-19(31)10-11-20(32)33)21(34)27-15(3)24(37)29-12-4-5-18(29)23(36)26-14(2)22(35)28-16-6-8-17(9-7-16)30(38)39/h6-9,13-15,18H,4-5,10-12H2,1-3H3,(H,25,31)(H,26,36)(H,27,34)(H,28,35)(H,32,33)/t13-,14-,15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQHAQUESIKHGC-XSWJXKHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-ala-ala-pro-ala-pna |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Suc-Ala-Ala-Pro-Ala-pNA in protease research?
A: Suc-Ala-Ala-Pro-Ala-pNA serves as a chromogenic substrate for specific serine proteases, primarily elastases. When hydrolyzed by these enzymes, the compound releases p-nitroaniline, a yellow-colored product. This color change allows for the easy detection and quantification of protease activity using spectrophotometry. [, ]
Q2: Are there any studies comparing the efficacy of Suc-Ala-Ala-Pro-Ala-pNA to other similar substrates?
A: Yes, research has demonstrated that Streptomyces elastase (SEL) hydrolyzes Suc-Ala-Ala-Pro-Ala-pNA with a 121-fold higher catalytic efficiency (kcat/Km) compared to another elastase substrate, Suc-Ala-Ala-Val-Ala-pNA. [] This highlights the importance of specific amino acid residues within the substrate sequence for optimal enzyme recognition and activity.
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